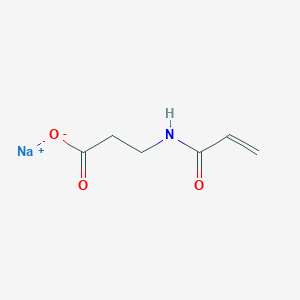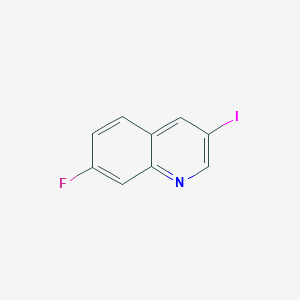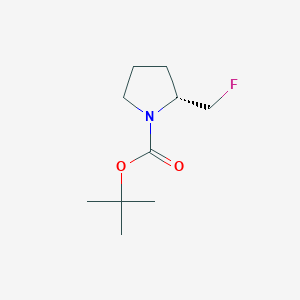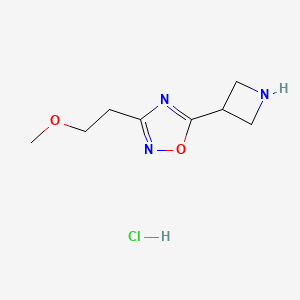
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride
Descripción general
Descripción
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride, or 5-AOMEO for short, is an organic compound consisting of an oxadiazole ring with a methoxyethyl side chain. It has been studied for its potential applications in various scientific fields, including medicine, biochemistry, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
- Research has demonstrated the synthesis of Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives showing significant antimicrobial, antioxidant, antituberculosis, and anticancer activities. Specifically, certain derivatives exhibited excellent antibacterial and radical scavenging activities, efficient antifungal activity, and remarkable cytotoxic activity against tumor cell lines, suggesting potential for similar structures in therapeutic applications (Verma, Saundane, & Meti, 2019).
Antimicrobial Screening
- A series of compounds incorporating 1,3,4-oxadiazole and 2-azetidinone derivatives have been synthesized and characterized, displaying significant antimicrobial activity against various bacterial and fungal strains. This research underscores the utility of these heterocyclic frameworks in developing new antimicrobial agents (Desai & Dodiya, 2014).
Nematicidal Activity
- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized, with some showing good nematocidal activity against Bursaphelenchus xylophilus. These findings indicate the potential use of such compounds in agricultural applications to combat nematode pests (Liu, Wang, Zhou, & Gan, 2022).
Synthesis and Biological Activity
- The synthesis of 2-(coumarin-3-yl)-5-aryl-1,3,4-oxadiazole derivatives and their biological activity assessment reveal potential anti-inflammatory, analgesic, and antimicrobial properties. This study demonstrates the broad spectrum of biological activities associated with oxadiazole derivatives, suggesting their applicability in drug discovery and development (Khan & Akhtar, 2003).
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-12-3-2-7-10-8(13-11-7)6-4-9-5-6;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAAYRFYSBSBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



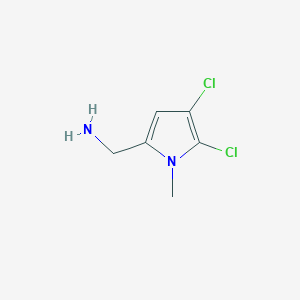
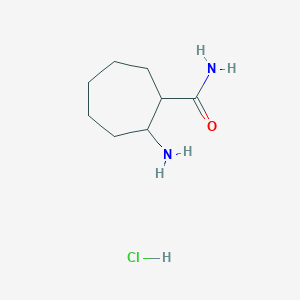
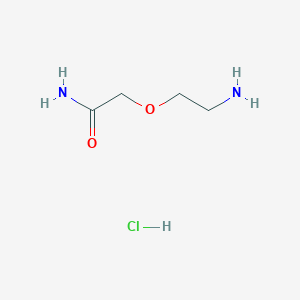
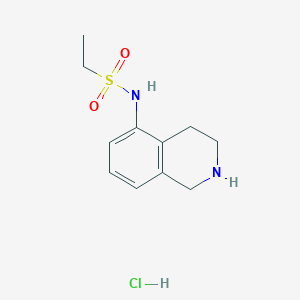
![5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide](/img/structure/B1445669.png)
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)
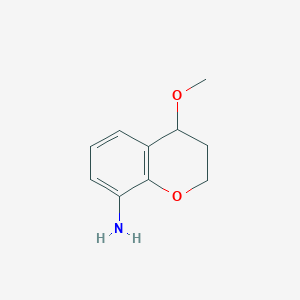

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)
![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)
